molecular formula C10H18ClNOS B1491502 2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)butanamide CAS No. 2097956-55-1

2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)butanamide

Cat. No.: B1491502
CAS No.: 2097956-55-1
M. Wt: 235.77 g/mol
InChI Key: XMZICLQPBPWVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)butanamide is a useful research compound. Its molecular formula is C10H18ClNOS and its molecular weight is 235.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Overview

2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Key findings include:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases, particularly caspase-8, leading to poly ADP-ribose polymerase (PARP) cleavage. This suggests a caspase-dependent pathway for cell death .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound results in significant cell cycle arrest, particularly at the G2/M phase, which is critical for inhibiting tumor growth .

Table 1: Biological Activity Summary

Activity TypeCell LineIC50 (μM)Mechanism of Action
Apoptosis InductionHepG210.56Caspase activation (caspase-8 dependent)
Cell Growth InhibitionHeLaNot specifiedCell cycle arrest (G2/M phase)
Anti-inflammatoryVariousNot specifiedCOX-2 inhibition

Case Studies

  • HepG2 Cell Line Study : In a study evaluating the effects of this compound on HepG2 cells, researchers observed a dose-dependent increase in apoptosis markers and significant inhibition of cell proliferation. The compound's IC50 value was determined to be approximately 10.56 μM, indicating potent activity against liver cancer cells .
  • HeLa Cell Line Examination : Further investigations into HeLa cells revealed that while specific IC50 values were not reported, significant morphological changes and reduced colony formation were noted after treatment with the compound. This suggests a potential role in cervical cancer therapy through similar apoptotic mechanisms .
  • Inflammation Studies : The compound has also been evaluated for its anti-inflammatory properties, showing potential COX-2 inhibition in preliminary assays, although specific quantitative data remains limited .

Properties

IUPAC Name

2-chloro-N-ethyl-N-(thiolan-3-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNOS/c1-3-9(11)10(13)12(4-2)8-5-6-14-7-8/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZICLQPBPWVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(CC)C1CCSC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)butanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)butanamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)butanamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)butanamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)butanamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.